REACTION_CXSMILES
|
[I:1]I.[CH3:3][N:4]1[CH:8]=[C:7]([C:9]2[CH:10]=[C:11]3[CH:17]=[CH:16][NH:15][C:12]3=[N:13][CH:14]=2)[CH:6]=[N:5]1.[OH-].[K+].S([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C>[I:1][C:17]1[C:11]2[C:12](=[N:13][CH:14]=[C:9]([C:7]3[CH:6]=[N:5][N:4]([CH3:3])[CH:8]=3)[CH:10]=2)[NH:15][CH:16]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
1.125 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
901 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)C=1C=C2C(=NC1)NC=C2
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at RT for a further 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
FILTRATION
|
Details
|
The yellow precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 10 ml of ice-cold water
|
Type
|
CUSTOM
|
Details
|
The filter residue is dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CNC2=NC=C(C=C21)C=2C=NN(C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |